
Ethyl 1-(2-fluorophenyl)-4-formyl-1H-pyrazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 1-(2-fluorofenil)-4-formil-1H-pirazol-3-carboxilato de etilo es un compuesto orgánico que pertenece a la clase de derivados de pirazol. Este compuesto se caracteriza por la presencia de un grupo fluorofenilo, un grupo formilo y un grupo éster etílico unidos a un anillo de pirazol.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 1-(2-fluorofenil)-4-formil-1H-pirazol-3-carboxilato de etilo normalmente implica la reacción de 2-fluorobenzaldehído con acetoacetato de etilo en presencia de hidrato de hidracina. La reacción procede a través de la formación de una hidrazona intermedia, que sufre ciclación para formar el anillo de pirazol. Las condiciones de reacción a menudo incluyen el reflujo de los reactivos en etanol u otro solvente adecuado .
Métodos de Producción Industrial
Para la producción industrial, el proceso puede ampliarse optimizando las condiciones de reacción para garantizar un alto rendimiento y pureza. Esto puede implicar el uso de reactores de flujo continuo y sistemas automatizados para controlar la temperatura, la presión y el tiempo de reacción. La purificación del producto final se logra típicamente mediante técnicas de recristalización o cromatografía .
Análisis De Reacciones Químicas
Tipos de Reacciones
El 1-(2-fluorofenil)-4-formil-1H-pirazol-3-carboxilato de etilo puede experimentar diversas reacciones químicas, entre ellas:
Oxidación: El grupo formilo puede oxidarse a un ácido carboxílico utilizando agentes oxidantes como el permanganato de potasio o el trióxido de cromo.
Reducción: El grupo formilo puede reducirse a un grupo hidroximetilo utilizando agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en medio ácido.
Reducción: Borohidruro de sodio en metanol o etanol.
Sustitución: Nucleófilos como aminas en presencia de una base como el hidróxido de sodio.
Principales Productos Formados
Oxidación: 1-(2-fluorofenil)-4-carboxi-1H-pirazol-3-carboxilato de etilo.
Reducción: 1-(2-fluorofenil)-4-hidroximetil-1H-pirazol-3-carboxilato de etilo.
Sustitución: 1-(2-sustituido fenil)-4-formil-1H-pirazol-3-carboxilato de etilo.
Aplicaciones Científicas De Investigación
El 1-(2-fluorofenil)-4-formil-1H-pirazol-3-carboxilato de etilo tiene varias aplicaciones en la investigación científica:
Mecanismo De Acción
El mecanismo de acción del 1-(2-fluorofenil)-4-formil-1H-pirazol-3-carboxilato de etilo implica su interacción con dianas moleculares y vías específicas. Se sabe que el compuesto inhibe ciertas enzimas y receptores, lo que lleva a sus efectos biológicos observados. Por ejemplo, puede inhibir la actividad de mediadores inflamatorios como las prostaglandinas y las citoquinas, ejerciendo así efectos antiinflamatorios . Además, puede interactuar con las vías neuroprotectoras modulando la expresión de proteínas relacionadas con el estrés y reduciendo el estrés oxidativo .
Comparación Con Compuestos Similares
El 1-(2-fluorofenil)-4-formil-1H-pirazol-3-carboxilato de etilo se puede comparar con otros derivados de pirazol, como:
1-(2-Fluorofenil)-5-(trifluorometil)-1H-pirazol-4-carboxilato de etilo: Este compuesto tiene un grupo trifluorometil en lugar de un grupo formilo, lo que puede dar lugar a una reactividad química y una actividad biológica diferentes.
1-(2-Fluorofenil)-3-metil-1H-pirazol-4-carboxilato: Este compuesto carece del grupo éster etílico, lo que puede afectar a su solubilidad y propiedades farmacocinéticas.
La singularidad del 1-(2-fluorofenil)-4-formil-1H-pirazol-3-carboxilato de etilo radica en su combinación específica de grupos funcionales, que le confieren propiedades químicas y biológicas distintas.
Propiedades
Fórmula molecular |
C13H11FN2O3 |
|---|---|
Peso molecular |
262.24 g/mol |
Nombre IUPAC |
ethyl 1-(2-fluorophenyl)-4-formylpyrazole-3-carboxylate |
InChI |
InChI=1S/C13H11FN2O3/c1-2-19-13(18)12-9(8-17)7-16(15-12)11-6-4-3-5-10(11)14/h3-8H,2H2,1H3 |
Clave InChI |
KUVYKBQZNYDRFB-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=NN(C=C1C=O)C2=CC=CC=C2F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


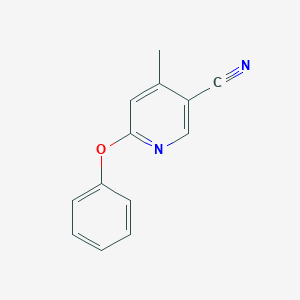
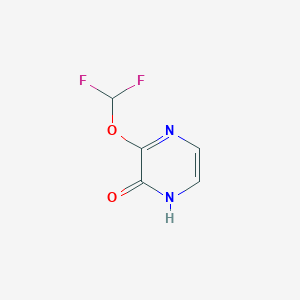
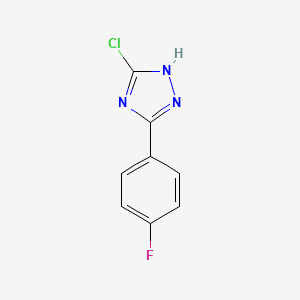


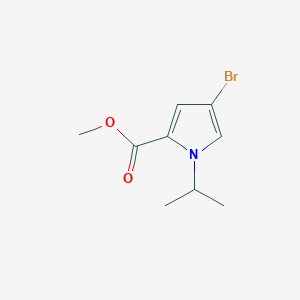


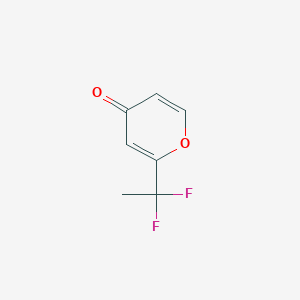
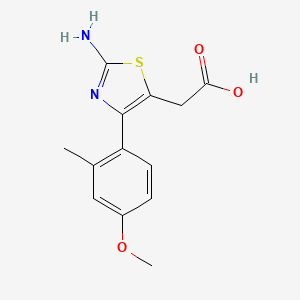


![4-(Piperazin-1-yl)-2,3-dihydrothieno[3,2-c]pyridine dihydrochloride](/img/structure/B11804466.png)

